N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine is a synthetic compound characterized by its complex heterocyclic structure. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities, including potential applications in medicinal chemistry. The specific molecular formula for this compound is C₉H₁₃BrI₃N₄, indicating the presence of bromine and iodine substituents on the imidazo[1,2-a]pyrazine core.
The compound can be classified under halogenated heterocycles due to the presence of bromine and iodine atoms. Its synthesis and properties are relevant in the context of drug discovery, particularly in developing inhibitors for various biological targets, such as kinases involved in cancer progression .
The synthesis of N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine typically involves multi-step reactions starting from simpler precursors. Common methods include:
The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and composition of the synthesized compound.
N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine features a bicyclic structure with a pyrazine ring fused to an imidazole ring. The presence of bromine and iodine atoms significantly influences its electronic properties and reactivity.
Key structural data includes:
The structural configuration is crucial for its biological activity and interaction with target proteins.
The compound can undergo several chemical reactions typical for amines and halogenated compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The physical properties include:
Chemical properties such as solubility and stability are critical for practical applications but require further experimental data for precise characterization.
N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine has potential applications in:
Given its structural characteristics and potential biological activity, ongoing research may reveal further applications in drug development and therapeutic interventions against various diseases.
The foundation of this compound is the imidazo[1,2-a]pyrazine bicyclic system, a nitrogen-dense heterocycle comprising fused five-membered imidazole and six-membered pyrazine rings. This scaffold exhibits inherent electron deficiency due to the electron-withdrawing pyrazine nitrogen atoms, creating π-deficient aromatic character. The fusion pattern positions C3 and C6 as electronically distinct sites: C3 is highly electrophilic, while C6 exhibits moderate electrophilicity suitable for halogen anchorage [1] [7]. Crystallographic analyses of the precursor 6-bromo-3-iodoimidazo[1,2-a]pyrazine reveal a near-planar geometry (deviation < 0.05 Å) with bond lengths indicating significant localization at C8 (1.37 Å C-N bond), rationalizing its susceptibility to nucleophilic substitution by diamines [6] [8]. The framework’s hydrogen-bonding capacity is defined by three hydrogen-bond acceptors (N1, N2, pyrazine N4) and no donors in the unsubstituted core, yielding a TPSA of 30.19 Ų – a property dramatically altered by diamine functionalization [1] [7].
Table 1: Structural and Computational Parameters of Imidazo[1,2-a]pyrazine Core
Parameter | Precursor (6-Bromo-3-iodo Derivative) | Source |
---|---|---|
Molecular Formula | C₆H₃BrIN₃ | [1] [8] |
Molecular Weight (g/mol) | 323.92 | [1] [10] |
Calculated LogP | 2.10 | [1] |
Hydrogen Bond Acceptors | 3 | [1] |
Hydrogen Bond Donors | 0 | [1] |
Topological Polar Surface Area (Ų) | 30.19 | [7] |
Rotatable Bonds | 0 | [1] |
Strategic halogen placement at C6 (bromine) and C3 (iodine) creates orthogonal reactivity portals for sequential cross-coupling. The C3-iodo bond exhibits lower bond dissociation energy (≈50 kcal/mol) versus the C6-bromo bond (≈70 kcal/mol), rendering it preferentially reactive in oxidative addition to Pd(0) complexes. This differential reactivity stems from iodine’s enhanced leaving-group ability and larger atomic radius (133 pm vs. Br 114 pm), which reduces steric congestion in transition states during metal insertion [1] [4]. Bromine at C6 provides a moderate electrophilic handle suitable for Suzuki-Miyaura couplings under mild conditions, while the C3-iodine enables Negishi or Sonogashira couplings at room temperature. Electronic mapping via DFT shows substantial σ-hole potentials on both halogens (I: +0.035 e, Br: +0.028 e), facilitating halogen bonding with protein targets – a critical design element for kinase inhibition [8]. Steric profiles calculated using Connolly surfaces indicate that iodine contributes 38% to the molecule’s steric bulk despite occupying only 22% of atomic composition, underscoring its role in binding-pocket occlusion [4] [6].
Table 2: Comparative Halogen Properties and Reactivity
Property | Iodine (C3 Position) | Bromine (C6 Position) | |
---|---|---|---|
Bond Length to Carbon (Å) | 2.09 | 1.91 | [4] |
Electrophilicity (σ-hole, e) | +0.035 | +0.028 | |
Relative Reactivity in Pd(0) Insertion | 1500x faster than Br | Baseline | [1] |
van der Waals Radius (Å) | 1.98 | 1.85 | [8] |
Common Coupling Applications | Sonogashira, Negishi | Suzuki-Miyaura |
The N8-linked propane-1,3-diamine chain transforms the heterocycle into a bidirectional recognition element. Primary amine termini serve as strong hydrogen-bond donors (pKa ≈10.5), while the secondary amine acts as a moderate H-bond acceptor (pKa ≈7.8), collectively elevating the TPSA to >85 Ų – a 180% increase versus the halogenated precursor. Conformational sampling reveals three dominant dihedral angle states (gauche-gauche: 55%, anti-gauche: 35%, gauche-anti: 10%) that position the terminal amine 4.7–6.2 Å from C2 of the pyrazine ring, enabling chelate-type binding to biological targets with optimal distances for kinase hinge-region interactions . The propyl linker balances flexibility (2 rotatable bonds) with entropic penalties upon binding, outperforming shorter ethyl or rigid aryl linkers in binding affinity by 3–5-fold in preliminary assays. Molecular dynamics simulations demonstrate the diamine’s role as a conformational "crane", allowing the terminal amine to sample a 7.2 ų volume above the heterocycle plane – critical for reaching deep catalytic pockets in kinases like ABL1 or FLT3 . The protonation state modulates recognition: at physiological pH, the dicationic form (diprotonated diamine) dominates (87% population), engaging in strong electrostatic interactions with phosphorylated kinase activation loops, while the monocationic state enables membrane permeability during cellular uptake .
Table 3: Propane-1,3-Diamine Physicochemical Properties
Property | Value | Biological Implication | |
---|---|---|---|
Chain Length | 6.2 Å (N-terminal to N-heterocycle) | Optimal span for ATP-binding pocket depth | |
Hydrogen Bond Donors | 2 (primary amines) | Bidentate interaction with protein carbonyls | |
Hydrogen Bond Acceptors | 1 (secondary amine) | Weak hydration shell displacement | |
Calculated pKa (Primary NH₂) | 10.2–10.7 | Cationic at physiological pH | |
Dominant Protonation State (pH 7.4) | Dicationic (87%) | Enhanced solubility & target engagement | |
TPSA Contribution (Ų) | +55.1 | Improved solubility but reduced permeability |
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7